DS-7423 -

DS-7423

Catalog Number: EVT-8864340
CAS Number:
Molecular Formula: C22H27F3N10O2
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

DS-7423 was developed by Daiichi Sankyo, a pharmaceutical company known for its focus on oncology research and drug development. The compound's synthesis and characterization have been documented in various scientific studies, highlighting its mechanism of action and therapeutic potential .

Classification

DS-7423 falls under the classification of dual inhibitors targeting the phosphatidylinositol-3-kinase/mammalian target of rapamycin signaling pathway, which plays a crucial role in cell growth, proliferation, and survival. Its specific activity against the p110α isoform of phosphatidylinositol-3-kinase positions it as a selective agent in cancer therapy .

Synthesis Analysis

Methods

The synthesis of DS-7423 involves multiple chemical reactions aimed at constructing its core structure followed by functionalization to enhance its inhibitory properties. Although detailed synthetic routes are not extensively published, it is known that the process includes steps such as oxidation, reduction, and substitution reactions .

Technical Details

Key reagents used in the synthesis include:

  • Oxidizing Agents: Such as hydrogen peroxide.
  • Reducing Agents: Such as sodium borohydride.
  • Nucleophiles: Such as sodium azide.

These components facilitate various transformations necessary to achieve the desired molecular structure .

Molecular Structure Analysis

Data

The structural characteristics highlight the presence of:

  • Multiple nitrogen atoms contributing to its pharmacological properties.
  • Fluorinated groups that may enhance metabolic stability and bioavailability.
Chemical Reactions Analysis

Reactions

DS-7423 participates in several chemical reactions that are critical for its functionality:

  • Oxidation: Involves adding oxygen or removing hydrogen.
  • Reduction: Involves adding hydrogen or removing oxygen.
  • Substitution: Involves replacing one functional group with another.

These reactions are essential for modifying the compound's structure to optimize its inhibitory effects on target pathways .

Technical Details

The reactions typically employ common laboratory reagents under controlled conditions to ensure high yield and purity of the final product. The specific conditions for these reactions are tailored to achieve optimal results based on the desired pharmacological profile.

Mechanism of Action

DS-7423 exerts its therapeutic effects primarily through inhibition of the phosphatidylinositol-3-kinase/mammalian target of rapamycin signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation.

Process

The compound inhibits all class I phosphatidylinositol-3-kinase isoforms with a notable potency against p110α. This inhibition results in:

  • Increased expression of TP53 (a tumor suppressor protein).
  • Induction of apoptosis in cancer cells through activation of TP53-dependent pathways.

The induction of apoptosis is facilitated by upregulation of pro-apoptotic genes such as TP53AIP1 and PUMA .

Data

In preclinical studies, DS-7423 demonstrated significant anti-tumor efficacy across multiple cancer cell lines, with IC50 values indicating effective inhibition at concentrations below 200 nM .

Physical and Chemical Properties Analysis

Physical Properties

DS-7423 is characterized by:

  • A complex molecular structure with multiple functional groups.
  • Solubility properties that enable it to penetrate biological membranes effectively.

Chemical Properties

Chemical analyses indicate that DS-7423 has:

  • High stability under physiological conditions.
  • Selectivity towards specific kinases involved in cancer signaling pathways.

These properties enhance its potential as a therapeutic agent in oncology .

Applications

DS-7423 has several scientific applications, particularly in cancer research:

  • Chemistry: Utilized as a tool compound to study signaling pathways related to cell growth and survival.
  • Biology: Investigated for its role in modulating cellular processes linked to cancer progression.
  • Medicine: Explored for therapeutic applications against various cancers, including those resistant to conventional therapies.

The ongoing clinical trials aim to establish its efficacy and safety profile further, potentially leading to new treatment options for patients with solid tumors .

Molecular Mechanisms of Action in Oncogenic Signaling Pathways

Dual Inhibition of Phosphatidylinositol-3-Kinase Alpha and Mammalian Target of Rapamycin Kinase Domains

DS-7423 is a small-molecule inhibitor exhibiting simultaneous targeting of phosphatidylinositol-3-kinase alpha (PI3Kα) and mammalian target of rapamycin (mTOR) kinase domains. This dual functionality disrupts both upstream and downstream components of the PI3K/AKT/mTOR signaling cascade. Mechanistically, DS-7423 binds to the adenosine triphosphate (ATP)-binding pockets of PI3Kα and mTOR, inhibiting phosphorylation events that activate these kinases. In PTEN wild-type prostate cancer models, DS-7423 treatment suppresses phosphorylation of AKT (Ser473) and ribosomal protein S6 – key indicators of mTOR complex 1/2 (mTORC1/2) and PI3K pathway inhibition [1] [2]. The compound demonstrates nanomolar inhibitory concentrations against PI3Kα (half-maximal inhibitory concentration = 15.6 nM) and mTOR (half-maximal inhibitory concentration = 34.9 nM), establishing potent enzymatic blockade [2].

Table 1: Enzymatic Inhibition Profile of DS-7423

TargetIC₅₀ (nM)Biological Consequence
Phosphatidylinositol-3-kinase alpha15.6Reduced phosphatidylinositol (3,4,5)-trisphosphate production
Mammalian target of rapamycin34.9Impaired S6 kinase 1/4E-BP1 phosphorylation
Phosphatidylinositol-3-kinase beta1143Minimal activity at therapeutic doses
Phosphatidylinositol-3-kinase delta262Limited lymphoid cell impact

Isoform Selectivity Profiles (Class I Phosphatidylinositol-3-Kinase vs. Mammalian Target of Rapamycin Targeting Complex 1/2 Targeting)

DS-7423 displays preferential inhibition for PI3Kα over other class I PI3K isoforms. Kinase profiling reveals significantly weaker activity against phosphatidylinositol-3-kinase beta (half-maximal inhibitory concentration = 1,143 nM), phosphatidylinositol-3-kinase gamma (half-maximal inhibitory concentration = 249 nM), and phosphatidylinositol-3-kinase delta (half-maximal inhibitory concentration = 262 nM) [2] [3]. This alpha-isoform selectivity minimizes off-target effects on glucose homeostasis (primarily regulated by PI3Kβ) and immune function (linked to PI3Kδ/γ). Concurrently, DS-7423 targets both mTOR targeting complex 1 and mTOR targeting complex 2, evidenced by suppressed phosphorylation of mTORC1 substrates (S6 kinase 1, 4E-BP1) and mTORC2 substrates (AKT at Ser473) in cellular assays. This distinguishes it from rapalogs that primarily inhibit mTOR targeting complex 1 [2] [3]. The compound’s selectivity among 227 tested kinases is notable, with relevant activity only observed against Mixed Lineage Kinase 1 and Never-In-Mitosis Gene A-related kinase 2 [2].

Structural Basis of ATP-Competitive Binding to Phosphatidylinositol-3-Kinase Alpha

The molecular interactions between DS-7423 and PI3Kα involve specific domains critical for ATP-competitive inhibition. Structural analyses reveal that DS-7423 occupies the ATP-binding cleft through interactions with three key domains: the C2 domain (mediating membrane association), the helical domain (scaffolding function), and the kinase domain (catalytic core) [3]. The compound’s binding induces conformational changes that stabilize the kinase in an inactive state, preventing phosphatidylinositol (4,5)-bisphosphate phosphorylation. Specific interactions include hydrogen bonding with conserved residues in the kinase domain’s hinge region and hydrophobic packing within a specificity pocket near the helical domain. This binding mode contrasts with isoform-specific inhibitors like BYL719 (Alpelisib), which exploit unique residues in PI3Kα’s ATP-binding site [3]. The ATP-competitive nature enables effective suppression of both wild-type and mutant PI3Kα isoforms observed in cancers.

Downstream Modulation of AKT/Forkhead Box O/Mouse Double Minute 2 Homolog Signaling Axes

DS-7423 profoundly impacts downstream effectors of the PI3K/mTOR cascade:

  • AKT Inactivation: Reduced phosphorylation at Thr308 (PDK1 site) and Ser473 (mTORC2 site) diminishes AKT kinase activity [1] [2]
  • Forkhead Box O Transcription Factor Reactivation: Dephosphorylation of Forkhead Box O proteins promotes nuclear translocation and transcription of pro-apoptotic genes (e.g., Bim, Fas ligand) and cell cycle regulators (e.g., p27Kip1) [2]
  • Mouse Double Minute 2 Homolog Dysregulation: Inhibition of AKT-mediated phosphorylation impairs Mouse Double Minute 2 Homolog E3 ubiquitin ligase activity, stabilizing tumor protein 53 in TP53 wild-type cancers. In ovarian clear cell adenocarcinoma models, this mechanism induces TP53-dependent apoptosis via p53AIP1 and PUMA upregulation [2]

In TP53 wild-type contexts, DS-7423 triggers endoplasmic reticulum stress and caspase activation, whereas TP53-mutant cells exhibit primarily cytostatic responses [2].

Cross-Talk Between Phosphatidylinositol-3-Kinase/Mammalian Target of Rapamycin and Rat Sarcoma Oncogene/Extracellular Signal-Regulated Kinase Feedback Loops

Dual PI3K/mTOR inhibition by DS-7423 activates adaptive resistance mechanisms through pathway cross-talk:

  • Compensatory Receptor Tyrosine Kinase Upregulation: In PTEN wild-type prostate cancer, DS-7423 treatment upregulates human epidermal growth factor receptor 2, human epidermal growth factor receptor 3, and prostate-specific membrane antigen, establishing a positive feedback loop with metabotropic glutamate receptor 1 [1]
  • Rat Sarcoma Oncogene/Extracellular Signal-Regulated Kinase Hyperactivation: Relief of negative feedback from S6 kinase 1 to insulin receptor substrate proteins enhances Rat sarcoma oncogene signaling, increasing extracellular signal-regulated kinase phosphorylation [1] [3]
  • Bypass Resistance Pathways: Co-targeting experiments demonstrate that combined DS-7423 with either human epidermal growth factor receptor 2 inhibitors (lapatinib) or metabotropic glutamate receptor 1 inhibitors (riluzole) synergistically reduces tumor growth in xenograft models by disrupting compensatory loops [1]

Table 2: Resistance Mechanisms to DS-7423 and Co-Targeting Strategies

Resistance MechanismObserved InTherapeutic CombinationBiological Outcome
Human epidermal growth factor receptor 2 upregulationPTEN wild-type prostate cancerLapatinib (human epidermal growth factor receptor 2 inhibitor)Restored apoptosis sensitivity
Metabotropic glutamate receptor 1/prostate-specific membrane antigen axisPTEN wild-type prostate cancerRiluzole (metabotropic glutamate receptor 1 inhibitor)Reduced tumor growth in vivo
Rat sarcoma oncogene/Extracellular signal-regulated kinase reactivationPan-cancer modelsMEK inhibitors (e.g., trametinib)Synergistic growth suppression

These feedback mechanisms highlight the necessity for rational combination therapies to sustain anticancer efficacy of DS-7423.

Properties

Product Name

DS-7423

IUPAC Name

1-[(2R)-4-[2-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-9-(2,2,2-trifluoroethyl)purin-8-yl]-2-methylpiperazin-1-yl]ethanone

Molecular Formula

C22H27F3N10O2

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C22H27F3N10O2/c1-13-11-33(3-4-34(13)14(2)36)21-29-16-18(32-5-7-37-8-6-32)30-17(15-9-27-20(26)28-10-15)31-19(16)35(21)12-22(23,24)25/h9-10,13H,3-8,11-12H2,1-2H3,(H2,26,27,28)/t13-/m1/s1

InChI Key

SOJJMSYMCLIQCZ-CYBMUJFWSA-N

Canonical SMILES

CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.